UNC0321
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Overview
Description
UNC0321 is a potent and selective inhibitor of the histone methyltransferase G9a. It is a quinazoline analog that has shown significant efficacy in inhibiting G9a with a dissociation constant (K_i) of 63 picomolar and half-maximal inhibitory concentration (IC_50) values of 6-9 nanomolar in various assays . This compound also inhibits GLP (G9a-like protein) with IC_50 values of 15-23 nanomolar
Preparation Methods
The synthesis of UNC0321 involves multiple steps, starting with the preparation of the quinazoline core structure. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate starting materials such as anthranilic acid derivatives and amines.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties
Final Assembly: The final step involves the coupling of the functionalized quinazoline core with a piperidine derivative to form this compound.
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
UNC0321 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the quinazoline core.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
UNC0321 has a wide range of scientific research applications, including:
Epigenetic Research: As a potent inhibitor of G9a, this compound is used to study the role of histone methylation in gene expression and epigenetic regulation.
Cancer Research: G9a is overexpressed in various cancers, and this compound is used to investigate its role in tumorigenesis and potential therapeutic interventions.
Diabetic Vascular Complications:
Neurodegenerative Diseases: Research is ongoing to explore the potential of this compound in treating neurodegenerative diseases by modulating epigenetic pathways.
Mechanism of Action
UNC0321 exerts its effects by selectively inhibiting the histone methyltransferase G9a. G9a catalyzes the methylation of lysine 9 on histone H3 (H3K9) and lysine 373 on the tumor suppressor protein p53 . By inhibiting G9a, this compound prevents the methylation of these lysine residues, leading to alterations in gene expression and cellular functions. The compound also inhibits GLP, another histone methyltransferase, but with reduced potency .
Comparison with Similar Compounds
UNC0321 is unique in its high potency and selectivity for G9a compared to other similar compounds. Some similar compounds include:
BIX01294: Another G9a inhibitor, but with significantly lower potency compared to this compound.
UNC0638: A related compound with similar selectivity but different pharmacokinetic properties.
A-366: Another selective G9a inhibitor with distinct chemical structure and properties.
This compound stands out due to its picomolar potency and high selectivity, making it a valuable tool in epigenetic research and potential therapeutic applications.
Properties
IUPAC Name |
7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULLUGALUBVBDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025974 |
Source
|
Record name | 7-[2-[2-(Dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238673-32-9 |
Source
|
Record name | 7-[2-[2-(Dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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